molecular formula C7H13N3O B3385976 (1R,2R)-2-azidocycloheptan-1-ol CAS No. 68522-09-8

(1R,2R)-2-azidocycloheptan-1-ol

Cat. No. B3385976
CAS RN: 68522-09-8
M. Wt: 155.2 g/mol
InChI Key: DXFAAMPAKSPSPV-RNFRBKRXSA-N
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Description

(1R,2R)-2-azidocycloheptan-1-ol, commonly known as azido alcohol, is a versatile compound used in various scientific research applications. It is a cyclic organic compound with a hydroxyl group and an azide group attached to the ring. Azido alcohol is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (1R,2R)-2-azidocycloheptan-1-ol, focusing on six unique applications:

Synthesis of Chiral Ligands

(1R,2R)-2-azidocycloheptan-1-ol is utilized in the synthesis of chiral ligands, which are essential in asymmetric catalysis. These ligands help in the formation of metal complexes that can catalyze reactions with high enantioselectivity, crucial for producing pharmaceuticals and fine chemicals with specific stereochemistry .

Development of Antimicrobial Agents

The azido group in (1R,2R)-2-azidocycloheptan-1-ol can be transformed into various functional groups, making it a versatile intermediate in the development of antimicrobial agents. These agents can target a wide range of pathogens, including bacteria and fungi, by disrupting their cellular processes .

Photochemical Studies

(1R,2R)-2-azidocycloheptan-1-ol is used in photochemical studies due to its ability to undergo photolysis, releasing nitrogen gas and forming reactive intermediates. These intermediates can be studied to understand reaction mechanisms and develop new photochemical processes for material science and organic synthesis .

properties

IUPAC Name

(1R,2R)-2-azidocycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c8-10-9-6-4-2-1-3-5-7(6)11/h6-7,11H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFAAMPAKSPSPV-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-azidocycloheptan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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